Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethylmethyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amine groups and a dioxocyclohexadiene ring, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide typically involves multiple steps:
Formation of the dioxocyclohexadiene ring: This can be achieved through the oxidation of a suitable precursor, such as cyclohexadiene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of amine groups: The amine groups are introduced through nucleophilic substitution reactions, where diethylamine and methylamine are reacted with the dioxocyclohexadiene intermediate under controlled conditions.
Quaternization: The final step involves the quaternization of the amine groups to form the azanium ions. This is typically done using alkyl halides like methyl iodide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxocyclohexadiene ring into a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction may produce a more saturated ring structure.
Scientific Research Applications
3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The dioxocyclohexadiene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium chloride
- 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium sulfate
Uniqueness
Compared to similar compounds, 3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium dibromide is unique due to its specific combination of functional groups and the presence of the dibromide counterion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2258-02-8 |
---|---|
Molecular Formula |
C22H42Br2N4O2 |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
3-[[4-[3-[diethyl(methyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C22H40N4O2.2BrH/c1-7-25(5,8-2)15-11-13-23-19-17-22(28)20(18-21(19)27)24-14-12-16-26(6,9-3)10-4;;/h17-18H,7-16H2,1-6H3;2*1H |
InChI Key |
JDXMEIZJSUCGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](C)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.